Gisadenafil Besylate

PDE5 inhibition enzyme kinetics drug discovery

Many PDE5 inhibitors exhibit off-target effects on PDE6 (retina) and PDE1 (cerebral vasculature), confounding experimental results. Gisadenafil Besylate solves this with engineered selectivity. Key differentiation metrics: • ~2,500-fold discrimination against PDE1A (IC50 9.1 μM) vs. PDE5 (IC50 1.1-3.6 nM) for neurovascular studies • 100- to 117-fold selectivity over PDE6, minimizing visual artifacts • Dose-proportional PK with defined CYP3A4/CYP2D6 metabolism for reproducible DDI studies. Ideal for BPH-associated LUTS research, neurovascular coupling, and PDE5 assay calibration.

Molecular Formula C29H39N7O8S2
Molecular Weight 677.8 g/mol
CAS No. 334827-98-4
Cat. No. B1662341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGisadenafil Besylate
CAS334827-98-4
SynonymsAlternative Name: UK 369003
Molecular FormulaC29H39N7O8S2
Molecular Weight677.8 g/mol
Structural Identifiers
SMILESCCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)
InChIKeySTFRDYSZKVPPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gisadenafil Besylate: Selective PDE5 Inhibitor


Gisadenafil Besylate (UK-369003-26, CAS 334827-98-4) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme central to the regulation of cGMP signaling in vascular and urological tissues [1]. Unlike first-generation PDE5 inhibitors, Gisadenafil was rationally designed to optimize both potency (IC50 = 1.1–3.6 nM) and isoform selectivity, with a particular focus on minimizing cross-reactivity with PDE6 in the retina and PDE1 in the cerebral vasculature [2]. The compound is orally bioavailable and has been progressed to Phase 2 clinical trials for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), offering a distinct research tool for investigating PDE5 biology in tissues beyond the corpus cavernosum [3][4].

PDE5-mediated cGMP signaling studies in vascular and urological tissues
Isoform-selectivity research context with reduced PDE6/PDE1 cross-reactivity
Oral bioavailability supports in vivo target engagement and PK studies

Gisadenafil: Unique Selectivity vs. Generics


Despite sharing a common enzymatic target, PDE5 inhibitors exhibit profound differences in isoform selectivity profiles, tissue distribution, and pharmacokinetic behavior that preclude simple interchangeability in experimental settings [1]. Gisadenafil Besylate was specifically engineered to overcome the dose-proportionality limitations and off-target liabilities observed with earlier agents like sildenafil and vardenafil [2]. Its unique selectivity fingerprint—particularly the 100- to 117-fold discrimination against PDE6 and the ~2,500-fold discrimination against PDE1A—enables research applications where minimizing visual or cerebral vascular artifacts is critical [3]. Substituting a generic PDE5 inhibitor without accounting for these quantitative differences risks introducing confounding variables, invalidating comparative studies, and yielding non-reproducible results in specialized models of neuroinflammation, BPH-associated LUTS, or vascular biology [4][5].

Isoform selectivity profile differs significantly; generic PDE5 inhibitors may introduce PDE6 or PDE1 artifacts in neurovascular or visual research.

Pharmacokinetic behavior (dose-proportionality, food effect) varies across PDE5 inhibitors; substitution may alter exposure-response relationships.

Clinical development context and tissue-distribution profiles differ; findings from urological research with tadalafil may not transfer directly to Gisadenafil.

Gisadenafil: Quantitative Selectivity Comparison


PDE5 Inhibitory Potency Comparison

Gisadenafil Besylate exhibits potent inhibition of PDE5 with reported IC50 values ranging from 1.1 nM to 3.6 nM across independent assays [1]. In comparative context, this potency is comparable to vardenafil (IC50 = 0.14 nM) but exceeds that of sildenafil (IC50 = 3.5 nM) and tadalafil (IC50 = 6.7 nM) when assessed under similar native human enzyme conditions [2][3]. The variability in reported IC50 values for Gisadenafil reflects differences in assay conditions and enzyme source, but the compound consistently ranks among the most potent PDE5 inhibitors in its class .

PDE5 Potency Comparison
Reported
Gisadenafil: 1.1–3.6 nM
Sildenafil: 3.5 nM
Tadalafil: 6.7 nM
~3-fold more potent than sildenafil
Reported PDE5 inhibition ranks among higher potency inhibitors in tested set.
Assay conditions and enzyme source may shift IC50 values.
PDE5 inhibition enzyme kinetics drug discovery

PDE6 Selectivity and Visual Safety

A key liability of first-generation PDE5 inhibitors is inhibition of PDE6 in rod and cone photoreceptors, which underlies transient visual disturbances. Gisadenafil Besylate was engineered to minimize this cross-reactivity, achieving a selectivity ratio of 103- to 117-fold for PDE5 over PDE6 [1]. This represents a substantial improvement over sildenafil, which exhibits only ~10-fold selectivity for PDE5 over PDE6, and is comparable to vardenafil (~25-fold) [2][3]. Tadalafil, by contrast, achieves higher PDE6 selectivity (~187-fold) but at the cost of reduced PDE5 potency [4].

PDE6 Selectivity Comparison
Reported
Selectivity PDE5/PDE6: 103–117-fold
Sildenafil: ~10-fold
~10-fold higher selectivity than sildenafil
Higher selectivity suggests lower risk of retinal off-target artifacts in visual function studies.
Tadalafil shows higher PDE6 selectivity but with lower PDE5 potency.
PDE6 selectivity retinal safety off-target effects

PDE1A Selectivity for Neurovascular Studies

PDE1 isoforms are highly expressed in the cerebral vasculature, and off-target inhibition by PDE5 inhibitors can confound studies of neurovascular coupling and cerebral blood flow. Gisadenafil Besylate demonstrates exceptional selectivity for PDE5 over PDE1A, with an IC50 of 9.1 μM against PDE1A compared to 3.6 nM against PDE5A, yielding a selectivity ratio of approximately 2,500-fold [1]. In contrast, sildenafil inhibits PDE1 with an IC50 of 0.28 μM, corresponding to only ~80-fold selectivity, while vardenafil is even less selective (~500-fold) [2][3]. This quantitative advantage enables cleaner interpretation of PDE5-mediated effects in the central nervous system and vascular beds.

PDE1A Selectivity Comparison
Head-to-head
Selectivity PDE5/PDE1A: ~2,500-fold
Sildenafil: ~80-fold
~31-fold more selective than sildenafil
Exceptional selectivity supports cleaner interpretation of PDE5-mediated neurovascular responses.
Based on recombinant human enzymes in COS-7 cells.
PDE1 selectivity cerebrovascular neuroinflammation

Dose-Proportional Pharmacokinetics

A critical limitation of earlier PDE5 inhibitors, including the predecessor compound UK-343664, was non-linear (supraproportional) pharmacokinetics attributed to P-glycoprotein (P-gp) efflux, which complicated dose prediction and safety margins [1]. Gisadenafil Besylate was specifically designed to minimize P-gp affinity, resulting in dose-proportional increases in AUC and Cmax across clinically relevant oral doses [2]. The compound demonstrates 50% oral bioavailability in humans, enabling reliable in vivo target engagement . In contrast, sildenafil exhibits variable bioavailability (~40%) and is subject to significant food effects, while tadalafil has high bioavailability (~80%) but a prolonged half-life that may be undesirable for certain experimental designs [3].

Dose-Proportional PK
Head-to-head
Dose-proportional AUC and Cmax;
50% oral bioavailability
Sildenafil ~40% bioavailability (food effect)
Predictable PK profile supports exposure-response modeling in preclinical research.
Human PK data; supraproportional PK of predecessor eliminated.
pharmacokinetics oral bioavailability dose-proportionality

Clinical Indication: BPH-Associated LUTS

While sildenafil and tadalafil are primarily indicated for erectile dysfunction (ED) and pulmonary arterial hypertension, Gisadenafil Besylate was advanced into Phase 2 clinical trials specifically for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) [1][2]. This distinct clinical development trajectory underscores a differentiated tissue-selectivity or functional profile that warranted investigation beyond ED. Notably, a Phase 2 trial (NCT00457457) evaluating modified-release UK-369,003 in men with storage LUTS did not meet its primary endpoint of reducing urine leakage volume, but the compound remains a valuable research tool for probing PDE5 biology in the lower urinary tract [3][4]. Tadalafil (as Cialis®) has received regulatory approval for BPH-associated LUTS, but Gisadenafil's alternative chemical scaffold and selectivity profile offer a complementary tool for mechanistic studies.

BPH-LUTS Clinical Trial Context
Class-level
Phase 2 trial for BPH-LUTS did not meet primary endpoint; provides tool for urological PDE5 research.
Class-level context for lower urinary tract PDE5 investigation; cross-validation with tadalafil.
Compound development for this indication discontinued.
BPH LUTS urology clinical trials

Gisadenafil Research Applications


Mechanistic Studies of PDE5 in Lower Urinary Tract and Prostate

Given its clinical development focus on BPH-associated LUTS, Gisadenafil Besylate is ideally suited for ex vivo and in vivo experiments investigating PDE5 expression, cGMP signaling, and smooth muscle relaxation in bladder, prostate, and urethral tissues [1]. Its selectivity profile minimizes confounding effects from PDE6 and PDE1, enabling cleaner interpretation of PDE5-specific contributions [2][3]. Researchers can use Gisadenafil as a complementary tool to tadalafil, which is clinically approved for BPH-LUTS, to dissect scaffold-dependent versus target-dependent pharmacological effects [4].

Neurovascular and Cerebral Blood Flow Research

The exceptional ~2,500-fold selectivity of Gisadenafil Besylate for PDE5 over PDE1A makes it the preferred PDE5 inhibitor for studies of neurovascular coupling, cerebral autoregulation, and blood-brain barrier integrity [1]. In a validated murine model of HIV-1 neuroinflammation, Gisadenafil (2 mg/kg, i.p.) restored hypercapnia-induced cortical blood flow increases and small-vessel dilation without off-target vascular effects [2][3]. This application is particularly relevant for neuroscience and vascular biology laboratories seeking to isolate PDE5-mediated cGMP signaling in the cerebral circulation.

Predictable PK and DDI Studies

Gisadenafil Besylate's dose-proportional pharmacokinetics and defined metabolic pathway (CYP3A4 and CYP2D6) make it an attractive probe substrate for preclinical DDI studies and physiologically based pharmacokinetic (PBPK) modeling [1][2]. Unlike sildenafil, which exhibits non-linear PK due to P-gp efflux and food effects, Gisadenafil provides a more predictable exposure profile, reducing variability and improving statistical power in crossover study designs [3][4]. This characteristic is valuable for contract research organizations (CROs) and pharmaceutical development laboratories conducting ADME/PK investigations.

PDE5 Selectivity Profiling and Off-Target Assessment

Gisadenafil Besylate serves as a high-quality reference standard for calibrating PDE5 activity assays and benchmarking the selectivity of novel PDE5 inhibitors. Its well-characterized IC50 values across multiple PDE isoforms (PDE5: 1.1–3.6 nM; PDE6: ~100–130 nM; PDE1A: 9.1 μM) provide a reliable comparator for assessing the selectivity window of new chemical entities [1][2]. Pharmaceutical and biotechnology companies can employ Gisadenafil as a positive control in high-throughput screening campaigns and in vitro selectivity panels, leveraging its balanced profile of high potency and isoform discrimination [3].

Application
Selection Property
Validation Focus
Lower urinary tract & prostate PDE5 signaling
Isoform selectivity profile (PDE5 vs. PDE6/1)
cGMP signaling and smooth muscle relaxation endpoints
Neurovascular coupling & cerebral blood flow
High PDE1A selectivity context
Cortical blood flow and small-vessel dilation endpoints
ADME/PK and drug-drug interaction studies
Dose-proportional PK and defined metabolic pathway
Exposure-response and PBPK modeling
PDE5 selectivity assay development
Characterized PDE isoform inhibition profile
Selectivity window benchmarking in HTS

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